REACTION_CXSMILES
|
[C:1]([C:4](=[C:10](OCC)[CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)[CH3:2].C(O)(=O)C.[CH:19]([NH2:21])=[NH:20].[O-]CC.[Na+]>C(O)C>[CH3:2][C:1]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:10]([CH3:11])[N:21]=[CH:19][N:20]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=C(C)OCC
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silical gel
|
Type
|
WASH
|
Details
|
eluting with 10%, 50% ethyl acetate/hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=NC(=C1C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |